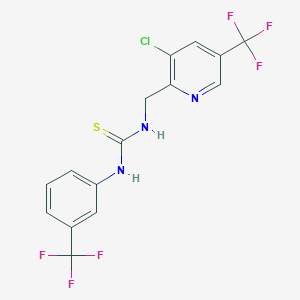
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, offers potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of appropriate pyridine and phenyl derivatives with thiourea. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to ensure complete reaction.
Time: Several hours to days, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group to thiol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or alkylation at the pyridine or phenyl rings using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its thiourea moiety.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays and tools.
Industry
Agriculture: Employed as a pesticide or herbicide due to its bioactive properties.
Manufacturing: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea
- 1-(3-Bromopyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea stands out due to its unique combination of pyridine and phenyl rings with trifluoromethyl and chloro substituents. This structural arrangement imparts distinct physicochemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H10ClF6N3S |
|---|---|
Peso molecular |
413.8 g/mol |
Nombre IUPAC |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10ClF6N3S/c16-11-5-9(15(20,21)22)6-23-12(11)7-24-13(26)25-10-3-1-2-8(4-10)14(17,18)19/h1-6H,7H2,(H2,24,25,26) |
Clave InChI |
LFTUJURASOIDJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)

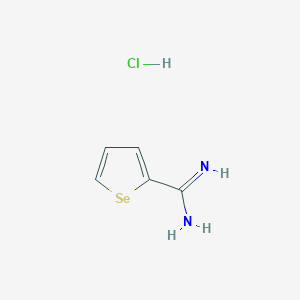


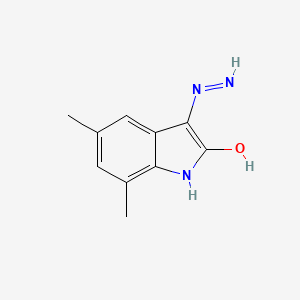


![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
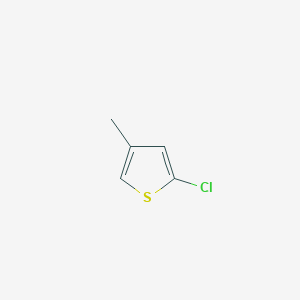
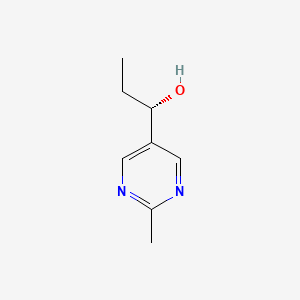

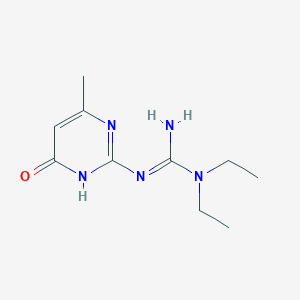
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)
